tert-butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid
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Overview
Description
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid is a compound that combines the structural features of tert-butyl esters and aminoethyl benzoates. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)benzoate typically involves the esterification of 3-(2-aminoethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Trifluoroacetic acid is often used to remove protecting groups during the synthesis process. The reaction conditions usually involve heating the reactants under reflux to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-(2-aminoethyl)benzoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-aminoethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)benzoate involves its interaction with various molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active aminoethyl benzoate, which can then interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminobenzoate
- tert-Butyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
Uniqueness
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid is unique due to its combination of tert-butyl ester and aminoethyl benzoate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
CAS No. |
2680543-28-4 |
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Molecular Formula |
C15H20F3NO4 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)benzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14;3-2(4,5)1(6)7/h4-6,9H,7-8,14H2,1-3H3;(H,6,7) |
InChI Key |
OVHBFURAEAXZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CCN.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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